Methyl1-diphenylmethyl-3-azetidineacetate
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Overview
Description
Methyl 1-diphenylmethyl-3-azetidine acetate is a heterocyclic compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . It is part of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-diphenylmethyl-3-azetidine acetate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like acetonitrile at elevated temperatures (e.g., 65°C) for several hours .
Industrial Production Methods
the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-diphenylmethyl-3-azetidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Methyl 1-diphenylmethyl-3-azetidine acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 1-diphenylmethyl-3-azetidine acetate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which can influence its reactivity and interactions with biological molecules . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential for significant biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-diphenylmethyl-3-azetidine acetate include other azetidine derivatives and oxetane derivatives . These compounds share the four-membered ring structure but differ in their substituents and specific chemical properties.
Uniqueness
Methyl 1-diphenylmethyl-3-azetidine acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its diphenylmethyl group, in particular, may enhance its stability and reactivity compared to other azetidine derivatives .
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(1-benzhydryl-2-methylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-17(12-18(21)22)13-20(14)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17,19H,12-13H2,1H3,(H,21,22) |
InChI Key |
PVFJMGAZZIVWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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